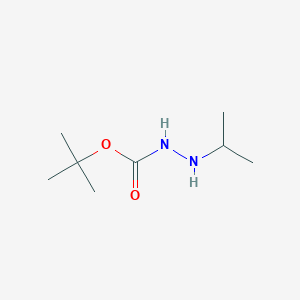
3-hydroxy-N-(2-hydroxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-hydroxy-N-(2-hydroxyethyl)benzamide” is a chemical compound with the empirical formula C9H11NO3 and a molecular weight of 181.19 . It is sold in solid form .
Molecular Structure Analysis
The molecular structure of “3-hydroxy-N-(2-hydroxyethyl)benzamide” can be represented by the SMILES string O=C(NCCO)C1=CC(O)=CC=C1 . This indicates that the compound contains a benzamide group (C6H5CONH2) and a hydroxyethyl group (HOCH2CH2).
Physical And Chemical Properties Analysis
“3-hydroxy-N-(2-hydroxyethyl)benzamide” is a solid compound . It has a molecular weight of 181.19 g/mol .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
3-Hydroxy-N-(2-hydroxyethyl)benzamide derivatives exhibit notable antibacterial properties. Research by Mobinikhaledi et al. (2006) found that certain derivatives were effective against bacteria like Escherichia coli and Staphylococcus aureus, showcasing their potential in antimicrobial applications (Mobinikhaledi et al., 2006).
Metalloligands in Magnetic Applications
Costes et al. (2010) explored the use of hydroxyethyl benzamide ligands in coordination with copper ions, leading to the development of metalloligands. These have applications in designing single-molecule and single-chain magnets, relevant in materials science and magnetic storage technology (Costes et al., 2010).
Kinetic Studies and Chemical Stability
The study of the kinetic properties of hydroxymethylbenzamide derivatives, closely related to hydroxyethyl benzamides, has been significant in understanding their chemical stability and reactivity. Tenn et al. (2001) investigated these properties, providing insights valuable in pharmaceutical and chemical synthesis processes (Tenn et al., 2001).
Pharmacological Activities
Research into the pharmacological properties of hydroxyphenyl benzamide, a related compound, reveals potential in enzyme inhibition and possible therapeutic applications. Abbasi et al. (2014) explored its activity against various enzymes, suggesting its role in developing new pharmacological agents (Abbasi et al., 2014).
Antioxidant and Anti-Cancer Properties
Rizk et al. (2021) investigated the anti-cancer efficacy of metal complexes involving hydroxy-N-(phenylthiazol-2-yl)benzamide. These complexes demonstrated significant toxicity against human colon carcinoma cells, indicating potential in cancer therapy (Rizk et al., 2021).
Electrochemical Studies for Antioxidant Activity
The electrochemical oxidation of amino-substituted benzamide derivatives, including hydroxymethyl and hydroxyethyl variants, has been studied for their antioxidant activity. Jovanović et al. (2020) provided insights into their electrochemical behavior and potential as antioxidants (Jovanović et al., 2020).
Liquid Membrane Transport Applications
Kubo et al. (1998) synthesized N-hydroxy-N-naphthylbenzamides to study their ability to extract and transport Cu(II) ions through a liquid membrane. This research has implications in separation processes and metal recovery technologies (Kubo et al., 1998).
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOJLKDTDVFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515457 |
Source


|
| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-(2-hydroxyethyl)benzamide | |
CAS RN |
15788-99-5 |
Source


|
| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)





![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)

![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)

